3-(2-Methoxyethoxy)thiolane 1,1-dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-10-3-4-11-7-2-5-12(8,9)6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBTUSIGHLKOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**synthetic Methodologies for 3 2 Methoxyethoxy Thiolane 1,1 Dioxide**
Retrosynthetic Analysis and Key Precursors for Thiolane 1,1-Dioxide Framework Construction
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.com For 3-(2-Methoxyethoxy)thiolane 1,1-dioxide, the primary disconnection breaks the ether linkage of the side chain, identifying 3-hydroxythiolane 1,1-dioxide and a suitable 2-methoxyethoxy electrophile as key precursors. Further disconnection of the thiolane 1,1-dioxide ring points to acyclic precursors that can be cyclized.
A common retrosynthetic approach for the thiolane 1,1-dioxide framework involves disconnecting the carbon-sulfur bonds. This leads to precursors such as a 1,4-dihaloalkane and a sulfide (B99878) source, or a diene that can undergo a cyclization reaction followed by oxidation. The choice of precursors is guided by factors such as commercial availability, cost, and the efficiency of the subsequent forward reactions. deanfrancispress.com
Key Precursors for Thiolane 1,1-Dioxide Framework:
| Precursor Type | Example | Corresponding Reaction |
| Dienes | Butadiene | Cycloaddition with SO2, followed by reduction and oxidation |
| Dihaloalkanes | 1,4-Dichlorobutane | Reaction with sodium sulfide |
| Hydroxythiols | 4-Mercapto-1-butanol | Intramolecular cyclization followed by oxidation |
Direct Synthesis Routes and Functionalization Strategies
Direct synthesis routes aim to construct the target molecule in a few efficient steps. These often involve the formation of the core heterocyclic ring followed by the introduction of the desired functional groups.
The formation of the thiolane 1,1-dioxide ring is a critical step in the synthesis. Several ring-closing strategies have been employed, including:
Ring-Closing Metathesis (RCM): A powerful method for the formation of cyclic sulfones involves the RCM of acyclic diene or enyne sulfones. ucsb.edu This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts, and offers good functional group tolerance and high yields. ucsb.edu
Intramolecular Cyclization: Another approach involves the intramolecular cyclization of functionalized acyclic precursors. For instance, the reaction of a 1,4-dihaloalkane with a sulfide source can lead to the formation of the thiolane ring, which is then oxidized to the corresponding sulfone. nih.gov
Baldwin's Rules: The feasibility of ring-closing reactions can often be predicted by Baldwin's rules, which classify cyclizations based on ring size and the geometry of the reacting centers. libretexts.org For the formation of the five-membered thiolane ring, 5-exo-tet and 5-exo-trig cyclizations are generally favored. libretexts.org
Comparison of Ring-Closing Methodologies:
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Ring-Closing Metathesis | Grubbs' Catalysts | High efficiency, good functional group tolerance | Cost of catalyst, potential for metal contamination |
| Intramolecular Alkylation | Base | Readily available starting materials | Potential for side reactions (e.g., elimination) |
| Reductive Cyclization | Reducing agents (e.g., Sn) | Can be used for benzo-fused sulfones | Requires specific precursors |
Once the thiolane 1,1-dioxide core is established, the 2-methoxyethoxy side chain is typically introduced through functionalization. A common strategy is the Williamson ether synthesis, where a deprotonated 3-hydroxythiolane 1,1-dioxide reacts with a 2-methoxyethoxy halide. youtube.com
The reactivity of the thiolane ring can be influenced by the presence of the sulfone group. The electron-withdrawing nature of the sulfone can activate adjacent positions for nucleophilic attack. utexas.edu Functionalization can also be achieved through reactions involving organometallic reagents or by leveraging the acidity of the α-protons to the sulfone group. acs.orgrsc.org
Controlling the stereochemistry at the C3 position of the thiolane ring is crucial for the synthesis of specific isomers of this compound. Stereoselective approaches often employ chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions. mdpi.com For example, the use of chiral N-tert-butanesulfinyl imines has been shown to be effective in the stereocontrolled synthesis of substituted cyclic compounds. mdpi.com Asymmetric allylic alkylation reactions catalyzed by palladium complexes have also been developed to produce enantioenriched cyclic sulfones. acs.org
Multi-step Synthetic Pathways and Process Optimization
The industrial production of this compound often involves multi-step synthetic pathways. Process optimization is critical to ensure high yields, purity, and cost-effectiveness. nih.govwhiterose.ac.uk This includes optimizing reaction conditions such as temperature, pressure, catalyst loading, and reaction time for each step. mit.edu
The use of flow chemistry is becoming increasingly relevant for the synthesis of pharmaceutical intermediates. nih.govwhiterose.ac.uk Flow processes can offer advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for telescoping multiple reaction steps, which reduces the need for intermediate purification and isolation. nih.govwhiterose.ac.uknih.gov Automation and real-time process analytical technology (PAT) can be integrated into these systems to monitor and control the reaction, leading to more efficient and robust manufacturing processes. nih.gov
Catalytic Approaches in Cyclic Sulfone Synthesis
Catalysis plays a significant role in the synthesis of cyclic sulfones, offering milder reaction conditions and improved efficiency. nih.gov
Metal-Catalyzed Cyclization: Transition metals, particularly palladium, are widely used to catalyze the formation of cyclic sulfones. nih.gov Palladium-catalyzed reactions, such as the decarboxylative asymmetric allylic alkylation (DAAA), can provide access to enantioenriched cyclic sulfones. nih.govacs.org
Photocatalytic Cyclization: Photocatalysis has emerged as a green and efficient method for the synthesis of cyclic sulfones. researchgate.net These reactions often proceed via radical intermediates and can be used to construct a variety of sulfone-containing heterocycles.
Other Catalytic Methods: Other catalytic systems, including those based on copper and other transition metals, have also been developed for the synthesis of cyclic sulfones through various mechanisms, such as reductive cross-coupling reactions. nih.gov
Green Chemistry Principles in the Synthesis of this compound
One of the core tenets of green chemistry is maximizing atom economy , which seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts. While specific atom economy calculations for the synthesis of this compound are not available, the general principle encourages the design of synthetic routes that minimize waste at the atomic level.
The use of renewable feedstocks is another cornerstone of green chemistry, aiming to shift from petrochemical-based starting materials to those derived from biomass. nih.govresearchgate.net Lignocellulose, for example, is a rich source of aromatic compounds that can serve as building blocks for a variety of chemicals. greenchemistry-toolkit.org While direct synthetic routes from renewable sources to this specific sulfolane (B150427) derivative are not established, the broader trend in chemical synthesis is to explore bio-based platform molecules.
The choice of solvents and catalysts plays a crucial role in the environmental footprint of a synthesis. Traditional organic solvents are often volatile and toxic, leading to efforts to replace them with greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov For the synthesis of related sulfur-containing heterocycles like thiophenes, methods have been developed that utilize environmentally friendly solvents like ethanol. nih.gov Similarly, the development of recyclable and non-toxic catalysts is a key research area. For instance, nanocatalysts have been explored for the environmentally friendly synthesis of sulfonamide derivatives. biolmolchem.com
The table below outlines key green chemistry principles and their potential application in the synthesis of sulfolane derivatives, based on general findings in the field.
| Green Chemistry Principle | Potential Application in Sulfolane Derivative Synthesis | Research Findings in Related Areas |
| High Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, minimizing waste. primescholars.comrsc.org | Pericyclic reactions, such as the Diels-Alder reaction, are noted for their high atom economy in constructing cyclic systems. nih.gov |
| Use of Renewable Feedstocks | Exploring synthetic routes that utilize starting materials derived from biomass, such as lignocellulose or carbohydrates. nrel.govindiascienceandtechnology.gov.in | Biomass can be converted into platform chemicals that serve as starting points for a wide range of organic compounds. nih.gov |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.gov | Water has been successfully used as a solvent in the synthesis of sulfonamide and sulfonate derivatives, improving safety and environmental impact. mdpi.comresearchgate.net |
| Catalysis | Employing catalysts to enhance reaction efficiency and reduce energy consumption, with a focus on recyclable and non-toxic options. | Nanocatalysts, such as CuFe2O4@SiO2, have been shown to be effective and recyclable in the synthesis of sulfonamides. biolmolchem.com |
| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. | Microwave-assisted organic synthesis has been demonstrated to reduce reaction times significantly in the Gewald reaction for thiophene (B33073) synthesis. derpharmachemica.com |
While the direct application of these principles to the synthesis of this compound requires further dedicated research, the existing literature on green methodologies for related sulfur heterocycles provides a strong foundation for future development in this area. scilit.comnih.gov The ongoing evolution of green chemistry will undoubtedly lead to more sustainable and efficient synthetic routes for this and other important chemical compounds.
**chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyethoxy Thiolane 1,1 Dioxide**
Transformations Involving the Sulfone Moiety and Its Electronic Effects
The sulfone group is the most prominent functional group in 3-(2-Methoxyethoxy)thiolane 1,1-dioxide, profoundly influencing its chemical and physical properties. As a powerful electron-withdrawing group, the sulfonyl moiety significantly impacts the electron density distribution across the entire molecule. mdpi.com This electronic effect is central to the reactivity observed at the thiolane ring and is a key consideration in its synthetic applications.
The sulfone group itself can participate in several characteristic transformations. Although the thiolane 1,1-dioxide (sulfolane) ring is known for its high stability, under specific conditions, the sulfone moiety can be targeted. acs.org Key reactions include reductive desulfonylation and elimination reactions.
Reductive Desulfonylation: This process involves the complete removal of the SO2 group to form a carbon-carbon bond. While common for other types of sulfones, this reaction is less typical for a cyclic system like thiolane 1,1-dioxide unless specific driving forces are present.
Ramberg–Bäcklund Reaction: A hallmark reaction of α-halo sulfones, this transformation proceeds via deprotonation at the α'-carbon, intramolecular displacement of the halide, and thermal extrusion of sulfur dioxide to yield an alkene. For a derivative like this compound, this would require prior halogenation at the C2 or C4 position.
Julia Olefination: This reaction involves the reaction of an α-sulfonyl carbanion with an aldehyde or ketone to form an intermediate that can be converted into an alkene. This highlights the synthetic potential of the carbanions generated adjacent to the sulfone group. mdpi.com
The strong electron-withdrawing nature of the sulfone group polarizes the adjacent C-S and C-H bonds, which is a critical factor in the reactivity of the α-carbons (C2 and C4). rsc.org This electronic pull facilitates the deprotonation of the α-hydrogens, a key reactivity pattern discussed in section 3.2.2.
| Reaction Type | Description | Required Conditions/Reagents | Potential Product from a Thiolane 1,1-Dioxide Derivative |
|---|---|---|---|
| Reductive Desulfonylation | Removal of the SO2 group to form a C-C bond or saturated alkane. | Strong reducing agents (e.g., Na/Hg, LiAlH4, SmI2). | A substituted cyclobutane or butane derivative. |
| Ramberg–Bäcklund Reaction | Conversion of an α-halo sulfone to an alkene via SO2 extrusion. | Halogenation at C2/C4 followed by a strong base (e.g., KOH, t-BuOK). | A substituted cyclobutene derivative. |
| Julia Olefination | Reaction of an α-sulfonyl carbanion with a carbonyl compound to form an alkene. | Base to form the carbanion, followed by an aldehyde/ketone and subsequent elimination steps. | An exocyclic alkene attached to the C2 or C4 position. |
Reactions at the Thiolane Ring System
Ring-Opening Reactions and Their Synthetic Utility
The thiolane 1,1-dioxide ring, also known as sulfolane (B150427), is renowned for its exceptional thermal and chemical stability. acs.orgwikipedia.org This stability makes it a widely used polar aprotic solvent in industrial processes. wikipedia.org Consequently, ring-opening reactions of the unsubstituted sulfolane ring are not common and require significant energy input or specialized reagents.
However, the presence of substituents can influence the ring's stability and provide pathways for cleavage. For this compound, the substituent at the C3 position may alter the ring strain and electronic properties, but cleavage still remains challenging. More synthetically viable ring-opening strategies often involve derivatives that contain functionalities designed to facilitate this process. For instance, recent research has explored the radical ring-opening polymerization of cyclic sulfone derivatives, such as 2-vinylsulfolane, to produce polysulfones. mdpi.comnih.gov This approach introduces unsaturation into the polymer backbone, which can be further modified. nih.gov
While direct nucleophilic or electrophilic ring-opening of the saturated thiolane 1,1-dioxide core is rare, related ring-opening processes in unsaturated thiophene (B33073) systems are well-documented. researchgate.net These reactions, often triggered by a nucleophilic attack on a highly activated ring, lead to the formation of linear thioether derivatives. researchgate.net Although the saturated thiolane ring lacks the electronic driving force of an aromatic system, the principles of nucleophilic attack could potentially be applied under harsh conditions or with highly activated derivatives, leading to linear sulfone products with potential synthetic applications.
Reactivity of Acidic Protons Adjacent to the Sulfone Group (e.g., at C2, C4)
The most significant reactivity of the thiolane ring in this compound involves the protons on the carbon atoms alpha to the sulfone group (C2 and C4). The powerful electron-withdrawing effect of the sulfonyl group significantly increases the acidity of these protons compared to those in a simple alkane. libretexts.org The pKa of protons alpha to a sulfone group is typically in the range of 25-30 in DMSO, making them accessible for deprotonation by common bases. organicchemistrydata.orgucalgary.ca
Deprotonation with a suitable base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkoxide, generates a resonance-stabilized carbanion known as an α-sulfonyl carbanion. This carbanion is a versatile nucleophilic intermediate in organic synthesis. It can react with a wide range of electrophiles, allowing for the functionalization of the thiolane ring at the C2 or C4 positions.
Common reactions involving these acidic protons include:
Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds.
Acylation: Reaction with acyl chlorides or anhydrides to introduce a ketone functionality.
Condensation Reactions: Addition to aldehydes and ketones (similar to an aldol reaction), which can be a key step in more complex syntheses like the Julia olefination.
The ability to generate and react these carbanions provides a powerful tool for elaborating the structure of this compound, enabling the introduction of diverse functional groups onto the heterocyclic core.
| Compound Type | Functional Group | Approximate pKa | Reason for Acidity |
|---|---|---|---|
| Alkane (e.g., Ethane) | -CH3 | ~50 | No stabilization of the conjugate base. |
| Ketone (e.g., Acetone) | -C(O)CH3 | ~19-21 | Resonance stabilization of the enolate conjugate base. libretexts.org |
| Ester (e.g., Ethyl Acetate) | -C(O)OCH2CH3 | ~23-25 | Resonance stabilization is less effective due to the competing resonance of the ester oxygen. libretexts.org |
| Sulfone (e.g., Dimethyl Sulfone) | -SO2CH3 | ~25-30 (in DMSO) | Strong inductive effect and d-orbital participation of the sulfone group stabilize the carbanion. organicchemistrydata.org |
Chemical Behavior of the 2-Methoxyethoxy Side Chain
The 2-methoxyethoxy side chain, -(OCH2CH2OCH3), is primarily composed of ether linkages, which are generally stable and unreactive under many reaction conditions. wikipedia.org This chemical inertness makes it a suitable substituent that can modify the physical properties of the molecule, such as solubility and polarity, without interfering in reactions centered on the sulfone or the thiolane ring.
The primary chemical behaviors of this side chain include:
Solvation Properties: The oxygen atoms in the ether chain can act as hydrogen bond acceptors and can coordinate with metal cations. This behavior is analogous to that of poly(ethylene oxide) and can influence ion transport and solubility in polar solvents.
Protecting Group Potential: In multistep synthesis, ether groups can serve as protecting groups for alcohols. chemistry.coach While the 2-methoxyethoxy group is not a standard protecting group, its ether bonds can be cleaved under harsh acidic conditions (e.g., using HBr or HI), which could be a consideration in synthetic planning. missouri.edu
Under most synthetic conditions targeting the acidic protons of the thiolane ring or transformations of the sulfone group, the 2-methoxyethoxy side chain is expected to remain intact. Its primary role is to confer specific physicochemical properties to the molecule rather than to participate directly in chemical transformations.
Elucidation of Reaction Mechanisms
Spectroscopic Monitoring of Reaction Intermediates
Understanding the mechanisms of reactions involving this compound relies heavily on the spectroscopic monitoring of reactants, intermediates, and products. Various spectroscopic techniques can provide crucial information about the structural changes occurring during a transformation.
Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the sulfone group. Sulfones exhibit two strong, characteristic absorption bands corresponding to symmetric and asymmetric stretching of the S=O bonds, typically found around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.netacs.org The disappearance or shift of these bands during a reaction, such as a reductive desulfonylation, would provide direct evidence of a transformation at the sulfone moiety. The C-O stretching of the ether side chain also gives a characteristic signal, usually in the 1050-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking reactions. The formation of an α-sulfonyl carbanion upon deprotonation at C2 or C4 would lead to significant changes in the chemical shifts and coupling constants of the remaining protons on the ring. Monitoring the reaction mixture over time using NMR can help determine reaction kinetics and identify transient intermediates.
Mass Spectrometry (MS): Tandem mass spectrometry can be employed to identify and characterize reaction intermediates and products. A method for selectively identifying the sulfone functionality in protonated analytes has been developed based on ion/molecule reactions, which could be applied to mechanistic studies. acs.org
By combining these techniques, a detailed picture of the reaction pathway can be constructed. For example, in an alkylation reaction, in-situ IR or NMR could be used to monitor the consumption of the starting material and the formation of the product, while trapping experiments followed by MS analysis could help confirm the presence of the proposed α-sulfonyl carbanion intermediate.
| Functional Group | Spectroscopic Technique | Characteristic Signal / Observation |
|---|---|---|
| Sulfone (R-SO2-R') | IR Spectroscopy | Strong bands at ~1300-1350 cm⁻¹ (asymmetric stretch) and ~1120-1160 cm⁻¹ (symmetric stretch). researchgate.net |
| ¹³C NMR Spectroscopy | Carbon atoms alpha to the sulfone typically appear at δ 50-65 ppm. | |
| Ether (R-O-R') | IR Spectroscopy | Strong C-O stretch at ~1050-1150 cm⁻¹. |
| ¹H NMR Spectroscopy | Protons on carbons adjacent to oxygen (α-protons) typically appear at δ 3.3-4.0 ppm. | |
| α-Sulfonyl Carbanion | NMR Spectroscopy | Significant upfield shift of C2/C4 signals in ¹³C NMR and changes in ¹H NMR upon formation. Difficult to observe directly due to high reactivity. |
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies specifically quantifying the reaction rates of this compound are not extensively available in the public domain. However, the principles of kinetic analysis for analogous sulfolane derivatives involve monitoring the concentration of reactants or products over time under controlled conditions. Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) are typically employed to determine reaction orders, rate constants, and activation energies.
For a hypothetical reaction, such as the nucleophilic substitution at the 3-position of the thiolane 1,1-dioxide ring, a kinetic study would aim to determine the rate law. For instance, if the reaction with a nucleophile (Nu⁻) follows second-order kinetics, the rate equation would be:
Rate = k[this compound][Nu⁻]
Illustrative Data for a Hypothetical Kinetic Study
The following interactive table represents the type of data that would be generated from a kinetic study of a reaction involving a substituted thiolane 1,1-dioxide.
| Experiment | Initial [Sulfolane Derivative] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of sulfolane derivatives at a molecular level. mdpi.com These studies provide insights into the geometries of reactants, transition states, and products, as well as the associated energy changes along a reaction pathway. For compounds related to this compound, computational models can elucidate the feasibility of different mechanistic routes.
DFT calculations have been employed to predict the reactivity of sulfolene derivatives, which are structurally related to thiolane 1,1-dioxides. mdpi.com For instance, the energy changes (ΔE) associated with different reaction pathways, such as radical additions or ring-opening reactions, can be calculated to determine the most favorable mechanism. mdpi.com These calculations typically involve geometry optimization of all species and energy calculations at a specific level of theory, such as B3LYP/6-311G*. mdpi.com
In a study on the ring-opening reactivity of 2,5-dimethyl-3-sulfolene (a related cyclic sulfone), DFT calculations were used to estimate the energy changes for several possible reactions. The results indicated that the addition of a methyl radical to the double bond was energetically favorable, while the addition of a methylsulfonyl radical was not. mdpi.com
Calculated Energy Changes for Reactions of a Sulfolene Derivative
| Reaction Pathway | Reactants | Products | Calculated ΔE (kcal/mol) |
| Radical Addition 1 | 2,5-dimethyl-3-sulfolene + •CH₃ | Adduct Radical | -19.7 |
| Radical Addition 2 | 2,5-dimethyl-3-sulfolene + •SO₂CH₃ | Adduct Radical | +4.5 |
| Direct Ring-Opening | 2,5-dimethyl-3-sulfolene | Ring-Opened Diradical | - |
Source: Adapted from computational studies on sulfolene derivatives. mdpi.com Note: A negative ΔE indicates an exothermic reaction, suggesting it is energetically favorable. mdpi.com
Furthermore, computational methods like the COSMO-RS (Conductor-like Screening Model for Real Solvents) can be used in conjunction with DFT to estimate various physicochemical properties of substituted sulfolanes, such as their electrochemical stability. nih.gov These theoretical studies can predict oxidation and reduction potentials, which are crucial for understanding the reactivity of these compounds in electrochemical applications. nih.gov By modeling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the stability window of different sulfolane derivatives. nih.gov
For this compound, similar computational approaches could be used to model its reaction with various reagents. By calculating the energy barriers for different potential pathways, the most likely reaction mechanism can be identified. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction's stereochemical and regiochemical outcomes.
**theoretical and Computational Chemistry Studies of 3 2 Methoxyethoxy Thiolane 1,1 Dioxide**
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Computational methods can provide a detailed picture of how electrons are distributed within 3-(2-Methoxyethoxy)thiolane 1,1-dioxide.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity. mdpi.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comwikipedia.org
For this compound, the sulfone group (SO₂) is strongly electron-withdrawing. This feature is expected to significantly lower the energy levels of both the HOMO and LUMO compared to the parent thiolane ring. acs.org Computational studies on similar sulfone-based compounds show that the sulfone group plays a dominant role in determining the HOMO and LUMO energies. acs.org The HOMO is likely to have significant contributions from the lone pairs of the sulfone oxygen atoms and potentially the ether oxygen, while the LUMO may be distributed across the C-S-C bonds of the ring, influenced by the antibonding σ* orbitals. nih.gov The 2-methoxyethoxy side chain, being a flexible and electron-donating group (relative to hydrogen), would likely have a smaller, secondary effect on the frontier orbitals, possibly raising the HOMO energy slightly compared to an unsubstituted sulfolane (B150427).
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Parameter | Energy (eV) | Description |
| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 8.0 | Indicator of chemical stability and reactivity |
Note: This data is hypothetical and serves as an example of typical values that might be obtained from a DFT calculation for a molecule of this type. Actual values would require specific quantum chemical calculations.
The distribution of electron density in a molecule determines its polarity and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). libretexts.orgyoutube.com
In this compound, the highly electronegative oxygen atoms of the sulfone group create a significant region of negative electrostatic potential (typically colored red on MEP maps). acs.orgresearchgate.net This makes the sulfone group a strong hydrogen bond acceptor. The oxygen atoms of the ether side chain would also contribute regions of negative potential, though likely less intense than those of the sulfone group. Conversely, the hydrogen atoms on the carbon ring and the side chain would exhibit positive electrostatic potential (typically colored blue), making them potential sites for interaction with nucleophiles. mdpi.com The sulfur atom in the sulfone group, despite being bonded to two oxygen atoms, can exhibit a region of positive potential (a "σ-hole"), which can lead to specific noncovalent interactions. acs.orgmdpi.com This detailed charge landscape is crucial for understanding the compound's solvent properties and its potential for forming intermolecular interactions.
Conformational Analysis and Energy Landscapes
The flexibility of the thiolane ring and the 2-methoxyethoxy side chain means that this compound can exist in multiple conformations (spatial arrangements). Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.
The five-membered thiolane 1,1-dioxide ring is not planar and typically adopts either a "twist" or an "envelope" conformation. nih.gov Computational studies on sulfolane have shown that the twist conformation is generally the most stable. nih.gov The presence of the bulky 2-methoxyethoxy substituent at the 3-position would influence the ring's preferred pucker and could introduce multiple low-energy conformers depending on whether the substituent is in a pseudo-axial or pseudo-equatorial position.
Furthermore, the ether side chain has several rotatable bonds (C-C and C-O), each contributing to a complex potential energy surface. Theoretical calculations, such as relaxed potential energy surface scans, can map out this landscape to find the global minimum energy conformation and other local minima, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Table 2: Exemplary Relative Energies of Potential Conformers (Hypothetical Data)
| Conformer | Ring Conformation | Side Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Twist | Equatorial, anti-gauche | 0.00 (Global Minimum) |
| 2 | Twist | Equatorial, gauche-gauche | 0.75 |
| 3 | Envelope | Equatorial, anti-gauche | 1.20 |
| 4 | Twist | Axial, anti-gauche | 2.50 |
Note: This data is for illustrative purposes to show how conformational analysis results are typically presented. The actual energy differences would depend on the level of theory used for the calculation.
Prediction of Spectroscopic Parameters (Theoretical Basis)
Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures. d-nb.infonih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. chemaxon.comnih.gov The accuracy of these predictions has improved significantly, with modern DFT functionals often yielding results that correlate strongly with experimental data. d-nb.infomdpi.com
For this compound, the chemical shifts of the protons and carbons in the thiolane ring would be heavily influenced by the anisotropic and inductive effects of the sulfone group. Protons on carbons adjacent to the sulfone group (positions 2 and 5) are expected to be significantly deshielded (shifted downfield) compared to those in unsubstituted alkanes. nih.gov The chemical environment of each proton and carbon is unique due to the molecule's stereochemistry, and calculations can help resolve complex or overlapping signals in an experimental spectrum. Comparing the calculated shifts for different low-energy conformers, weighted by their Boltzmann population, can provide a more accurate prediction that accounts for dynamic effects in solution. idc-online.com
Table 3: Correlation of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C2 (ring) | 54.5 | 55.0 | -0.5 |
| C3 (ring) | 78.2 | 78.5 | -0.3 |
| C4 (ring) | 25.1 | 25.4 | -0.3 |
| C5 (ring) | 53.9 | 54.3 | -0.4 |
| C (ether, O-CH₂-CH₂) | 70.8 | 71.1 | -0.3 |
| C (ether, O-CH₂-CH₂) | 69.5 | 69.9 | -0.4 |
| C (methoxy, O-CH₃) | 59.3 | 59.1 | +0.2 |
Note: This table illustrates the typical high level of correlation achievable between modern DFT-predicted and experimental NMR data. The values are hypothetical.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. mpg.de A computational frequency analysis can calculate the wavenumbers and intensities of these vibrations. gaussian.com These calculations are crucial for assigning specific absorption bands in an experimental spectrum to particular molecular motions (e.g., stretching, bending, or twisting of bonds). nih.govnih.gov
For this compound, the most intense IR bands are expected to be the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically appearing in the 1100-1350 cm⁻¹ region. nih.gov The C-O stretching modes of the ether side chain would also produce strong bands, likely around 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl portions of the ring and side chain would appear in the 2850-3000 cm⁻¹ range. A full computational analysis provides a complete theoretical spectrum that can be compared with experimental data to confirm the presence of all functional groups and aid in the structural verification of the molecule. researchgate.net
Table 4: Selected Predicted Vibrational Frequencies and Their Assignments (Hypothetical Data)
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2985 | Medium | C-H asymmetric stretching (ring CH₂) |
| 2890 | Medium | C-H symmetric stretching (methoxy CH₃) |
| 1315 | Very Strong | S=O asymmetric stretching |
| 1125 | Strong | S=O symmetric stretching |
| 1090 | Strong | C-O-C stretching (ether) |
| 950 | Medium | C-C stretching (ring) |
| 820 | Medium | CH₂ rocking (ring) |
Note: Frequencies are illustrative and based on typical values for the specified functional groups. Calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.
Lack of Specific Research Data for this compound
Following a comprehensive search of publicly available scientific literature, no specific theoretical or computational chemistry studies were found for the compound This compound . Consequently, detailed information regarding advanced reaction pathway modeling, activation energy calculations, and the application of specific solvation models directly pertaining to this molecule is not available.
Computational chemistry is a powerful tool for investigating molecular properties and reaction dynamics. Methodologies such as Density Functional Theory (DFT) are frequently used to model reaction pathways and calculate the energy barriers (activation energies) that govern reaction rates. Similarly, solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS) are employed to understand how a solvent influences a molecule's behavior and reactivity.
While extensive computational research exists for the parent compound, sulfolane (thiolane 1,1-dioxide), and various other substituted derivatives, the specific ether-functionalized derivative, this compound, does not appear to have been the subject of such focused computational investigation in the available literature.
Therefore, it is not possible to provide scientifically accurate and sourced data for the requested sections on "Advanced Reaction Pathway Modeling and Activation Energy Calculations" and "Solvent Effects and Solvation Models in Computational Studies" for this particular compound. To generate such an article would require extrapolating from related but distinct molecules, which would not adhere to the required focus on this compound.
**advanced Spectroscopic and Structural Elucidation Techniques for 3 2 Methoxyethoxy Thiolane 1,1 Dioxide**
High-Resolution NMR Spectroscopy for Complex Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, would be indispensable for confirming the molecular structure and determining the conformation of 3-(2-Methoxyethoxy)thiolane 1,1-dioxide.
¹H NMR: This would provide information on the chemical environment of each proton, their integrations corresponding to the number of protons, and coupling constants revealing adjacent proton relationships. For the title compound, distinct signals would be expected for the methoxy (B1213986) group, the ethoxy methylene (B1212753) groups, and the protons on the thiolane 1,1-dioxide ring.
¹³C NMR: This technique would identify all unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and bonding environment (e.g., C-O, C-S, C-H).
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethoxy side chain and the thiolane ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the methoxyethoxy side chain to the thiolane 1,1-dioxide ring at the C3 position.
Solid-State NMR could be employed to study the compound's conformation and packing in the solid state, providing insights that are complementary to single-crystal X-ray diffraction.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional molecular structure. nih.govarizona.eduresearchgate.netmdpi.com This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the solid-state conformation of both the thiolane ring and the flexible methoxyethoxy side chain. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the supramolecular architecture. researchgate.net
Advanced Mass Spectrometry for Fragmentation Mechanism Elucidation
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), would be used to determine the exact mass of the molecule and to study its fragmentation pathways.
HRMS: This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
MS/MS: By selecting the molecular ion and subjecting it to collision-induced dissociation, the resulting fragment ions would provide structural information. For this compound, characteristic fragmentation would likely involve the loss of the sulfone group (SO₂) from the ring and cleavage of the ether linkages in the side chain. researchgate.netresearchgate.net This data is critical for confirming the molecular structure and can be used for identification purposes in complex mixtures.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Information
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. nih.govresearchgate.netresearchgate.netiosrjournals.org
IR Spectroscopy: The IR spectrum of this compound would be expected to show strong characteristic absorption bands for the sulfone group (S=O stretches), typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Additionally, C-O-C stretching vibrations from the ether linkages and C-H stretching and bending vibrations would be prominent.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The S=O and C-S bonds would also be Raman active. Conformational isomers, if present, might be distinguishable through subtle shifts in the vibrational frequencies in both IR and Raman spectra.
A comparative analysis of the experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) would allow for a detailed assignment of the observed vibrational modes.
Chiroptical Spectroscopy for Absolute Stereochemistry Determination
If a chiral synthesis of this compound were undertaken, resulting in enantiomerically enriched or pure forms, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. The position of the substituent at the C3 position of the thiolane ring creates a stereocenter. These techniques measure the differential absorption and rotation of polarized light by the chiral molecule, providing a unique spectral fingerprint that can be used to determine the absolute stereochemistry (R or S configuration) by comparison with theoretical predictions or with known standards.
**applications of 3 2 Methoxyethoxy Thiolane 1,1 Dioxide in Advanced Materials and Organic Synthesis**
Role as a Key Building Block in Multi-Component Organic Syntheses
In the field of organic synthesis, molecules containing the sulfone group are recognized for their versatility. nih.govwikipedia.org The thiolane 1,1-dioxide framework is particularly stable, and sulfones, in general, can act as valuable intermediates. They can function as either electrophiles or nucleophiles depending on the molecular context, participating in a variety of carbon-carbon bond-forming reactions. nih.govresearchgate.net
3-(2-Methoxyethoxy)thiolane 1,1-dioxide can be envisioned as a specialized building block in multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.netnih.govrug.nl In such reactions, this compound could introduce both the sulfone moiety and the polar ether side chain simultaneously. The ether chain can enhance solubility in polar organic solvents and provides a site for potential coordination with metal cations, while the sulfone group influences the stereochemistry and electronic properties of the final product. Its functionalized nature makes it a candidate for creating molecularly diverse libraries for drug discovery and materials science.
Integration into Polymer Chemistry and Functional Materials
The true potential of this compound is most evident in its role as a precursor for functional polymers. While the saturated thiolane ring itself is not conducive to forming conjugated, conductive polymers, its unsaturated counterpart, thiophene (B33073), is a cornerstone of this field. Polymers derived from the closely related monomer, 3-(2-methoxyethoxy)thiophene, exhibit a range of valuable properties for advanced material applications.
Conductive Polymers: The polymerization of 3-substituted thiophenes is a primary route to producing polythiophenes, a major class of conducting polymers. mdpi.comresearchgate.net The chemical or electrochemical polymerization of monomers like 3-methoxyethoxythiophene yields highly conducting materials. researchgate.net The resulting polymers, such as poly(3-methoxyethoxythiophene), are soluble in common organic solvents, a significant advantage for processing and device fabrication. researchgate.net The ether side chains not only improve solubility but also lower the polymer's oxidation potential and can increase its stability in the doped (conductive) state. mdpi.comrsc.org
| Property | Value | Source |
| Polymer | Poly(3-methoxyethoxythiophene) | researchgate.net |
| Conductivity (Undoped) | < 10⁻³ S/cm | researchgate.net |
| Conductivity (Doped) | 10⁻³ – 10⁻² S/cm | researchgate.net |
| Key Feature | Soluble in common organic solvents | researchgate.net |
Polysulfones: Polysulfones are a class of high-performance engineering thermoplastics known for their exceptional thermal stability and chemical resistance. google.comresearchgate.net They are typically synthesized through the oxidation of polythioethers. google.com Given its structure, this compound could potentially be used in ring-opening polymerization reactions to introduce the sulfone group directly into a polymer backbone, creating a functionalized aliphatic polysulfone. mdpi.com This would be an alternative to traditional methods that often use gaseous sulfur dioxide. mdpi.com The incorporation of the methoxyethoxy side chain would be expected to modify the physical properties of the resulting polysulfone, such as increasing its polarity and altering its solubility and thermal characteristics.
Polythiophenes are p-type organic semiconductors, and their properties are highly tunable through the modification of side chains. tandfonline.comsigmaaldrich.com The introduction of ether groups, such as the 2-methoxyethoxy chain, has a profound impact on the material's optoelectronic properties. These side chains influence the polymer's packing in the solid state, which in turn affects charge carrier mobility. acs.orgdocumentsdelivered.com
Polymers derived from 3-(2-methoxyethoxy)thiophene and similar ether-substituted thiophenes are key materials for various optoelectronic devices. rsc.orgmdpi.com A sulfonated version of poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) is commercially available as an organic conductive ink. sigmaaldrich.com It is specifically used as a hole injection layer (HIL) in organic light-emitting diodes (OLEDs), where it helps to facilitate the efficient injection of positive charge carriers from the anode into the emissive layer, improving device performance and lifetime. sigmaaldrich.com The hydrophilic ethylene glycol-based side chains are also critical for applications in organic electrochemical transistors (OECTs), where they facilitate ion penetration from an electrolyte, enabling the modulation of the semiconductor's conductivity. mdpi.com
| Application | Material | Function | Key Property | Source |
| OLED | Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), sulfonated | Hole Injection Layer | Work Function: -5.1 to -5.2 eV | sigmaaldrich.com |
| OECT | Poly(3-[[2-(2-methoxyethoxy)ethoxy]methyl]thiophene) | Active Channel | Facilitates ion penetration | mdpi.com |
Conducting polymers, particularly polythiophenes, are attractive materials for chemical sensors and gas sensors. researchgate.netnih.gov Their mechanism of action relies on the change in electrical conductivity upon exposure to an analyte gas. researchgate.net The π-conjugated backbone of the polymer interacts with gas molecules, leading to a doping or de-doping effect that alters the charge carrier concentration. researchgate.net
While a polymer made from this compound would not be intrinsically conductive, it could be incorporated into composite materials for gas sensing. doaj.orgscilit.com The high polarity of the sulfone group and the coordinating ability of the ether side chain could offer selective interactions with specific polar gas molecules. Such a polymer could be blended with conductive materials (like carbon nanotubes or other conducting polymers) to create a sensor where the functionalized polysulfone acts as a selective absorption layer, modulating the response of the conductive component.
Development of Catalytic Systems or as a Ligand Precursor
The sulfone functional group has a growing role in organocatalysis, where it can be part of a molecule that accelerates a chemical reaction without being consumed. nih.govresearchgate.net Sulfone-containing molecules have demonstrated their utility in asymmetric reactions, where they help to create chiral products with high enantioselectivity. nih.gov The strong electron-withdrawing nature of the sulfonyl group can activate adjacent parts of a molecule for nucleophilic or electrophilic attack. wikipedia.org
While this compound is not a catalyst in itself, it serves as a valuable precursor for designing more complex molecules that could act as ligands for metal catalysts. The oxygen atoms in the methoxyethoxy side chain and the sulfone group can act as coordination sites for metal ions. By attaching this molecule to a larger scaffold, it is possible to create ligands with tailored electronic properties and solubility, potentially influencing the activity and selectivity of a catalytic system.
Applications in Electroluminescent Devices or Energy Storage Technologies
Electroluminescent Devices: As detailed in section 6.2.2, polymers derived from the unsaturated thiophene analog of this compound have direct applications in electroluminescent devices. The commercially available solution of sulfonated poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) is a prime example of its use as a hole injection layer in the fabrication of OLEDs. sigmaaldrich.compkusz.edu.cn
Energy Storage Technologies: The core structure of the molecule, thiolane 1,1-dioxide (sulfolane), is a well-regarded component in energy storage, particularly in the electrolytes for lithium-ion and sodium-ion batteries. chempoint.comiieta.orgmdpi.com Sulfolane (B150427) is a polar aprotic solvent with high thermal and electrochemical stability, meaning it does not easily decompose at the high voltages required for modern batteries. mdpi.comvjol.info.vn Its use, often as a co-solvent, can enhance the safety and performance of batteries by increasing the flash point of the electrolyte and improving cycling stability. iieta.orgvjol.info.vn
The presence of the 2-methoxyethoxy side chain on the this compound structure could offer further advantages. Ether chains are known to be excellent solvents for lithium salts and can facilitate the transport of lithium ions. rsc.org Therefore, this functionalized sulfolane could serve as a novel electrolyte additive or co-solvent, potentially improving ion conductivity and helping to form a more stable solid-electrolyte interphase (SEI) on the battery's anode. mdpi.comacs.org This could lead to batteries with faster charging rates and longer lifespans. chempoint.com
| Compound | Application Area | Key Advantage | Source |
| Sulfolane | Battery Electrolyte Solvent | High thermal & electrochemical stability (>5 V) | iieta.orgmdpi.comvjol.info.vn |
| Sulfolane | Battery Electrolyte Additive | Improves SEI stability, enhances safety | chempoint.commdpi.com |
| Ether Chains | Polymer Electrolytes | Enhance Li-ion solvation and transport | rsc.org |
| This compound | Potential Electrolyte Additive | Combines sulfone stability with ether ion-solvating properties | Inferred |
**derivatives and Analogues of 3 2 Methoxyethoxy Thiolane 1,1 Dioxide: Synthesis and Research Potential**
Systematic Synthesis of Modified Thiolane 1,1-Dioxides with Varied Side Chains
The synthesis of derivatives of 3-(2-methoxyethoxy)thiolane 1,1-dioxide typically starts from a common precursor, 3-hydroxythiolane 1,1-dioxide or a related electrophilic intermediate. The variation in the side chain is then achieved through standard organic transformations.
One of the most direct methods for introducing varied side chains is through the O-alkylation of 3-hydroxythiolane 1,1-dioxide (also known as 3-sulfolanol). This nucleophilic alcohol can be deprotonated with a suitable base to form an alkoxide, which then reacts with a range of alkyl halides or other electrophiles to generate a library of 3-alkoxythiolane 1,1-dioxides. This method allows for the systematic variation of the ether side chain, enabling the introduction of different lengths, branching, and functional groups. The synthesis of related O-substituted hydroxylamines from alcohols via O-alkylation of a protected hydroxylamine (B1172632) followed by deprotection illustrates a similar strategy. organic-chemistry.org
Another synthetic approach involves the reaction of 3-sulfolene (B121364) with various reagents. For instance, the reaction of 3-sulfolene with arylboronic acids in the presence of a rhodium catalyst can yield 3-arylsulfolanes. researchgate.net While this introduces a carbon-carbon bond rather than an ether linkage, it demonstrates the feasibility of modifying the 3-position of the sulfolane (B150427) ring system.
Furthermore, multi-alkylation of 3-sulfolenes can be achieved by sequential deprotonation and alkylation at the C-2 and C-5 positions, showcasing the reactivity of the ring itself. researchgate.net While not directly modifying the 3-position side chain, this highlights the potential for creating polysubstituted thiolane 1,1-dioxide derivatives.
The table below summarizes potential synthetic strategies for creating varied side chains on the thiolane 1,1-dioxide core.
| Starting Material | Reagent/Reaction Type | Resulting Derivative Class | Key Features |
| 3-Hydroxythiolane 1,1-dioxide | Alkyl Halides (R-X) / Williamson Ether Synthesis | 3-Alkoxythiolane 1,1-dioxides | Systematic variation of the ether side chain (length, branching, functionality). |
| 3-Sulfolene | Arylboronic Acids / Rh-catalyzed arylation | 3-Arylthiolane 1,1-dioxides | Introduction of aromatic moieties at the 3-position. |
| 3-Sulfolene | Alkyl Halides / Deprotonation-Alkylation | 2,5-Dialkyl-3-sulfolenes | Modification of the thiolane ring itself. |
| Alkyl diiodides and SO2 | Sulfonyl cyclization | Substituted cyclic sulfones | Formation of diverse five- to nine-membered cyclic sulfones. mdpi.com |
Synthesis of Chiral Analogues and Enantioselective Transformations
The 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure analogues is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.
The synthesis of chiral analogues can be approached in two main ways: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution: This involves the separation of a racemic mixture of a chiral precursor, such as 3-hydroxythiolane 1,1-dioxide, into its individual enantiomers. Common methods include:
Formation of Diastereomeric Salts: Reacting the racemic alcohol with a chiral acid to form diastereomeric esters, which can then be separated by crystallization due to their different physical properties.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers. nih.gov This technique has been successfully applied to a wide range of pharmaceutical compounds. nih.govnih.gov
Asymmetric Synthesis: This involves the creation of the desired enantiomer directly, avoiding the need for separation.
Catalytic Enantioselective Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction. For example, the enantioselective synthesis of α-difunctionalized cyclic sulfones has been reported. mdpi.com Similarly, Rh-catalyzed asymmetric three-component cascade reactions have been used to synthesize chiral 1,3-dioxoles with high enantioselectivity. rsc.orgnih.gov These strategies could potentially be adapted for the synthesis of chiral thiolane 1,1-dioxide derivatives.
Use of Chiral Starting Materials: A series of amino acid-derived chiral benzylthio alcohols have been used to form chiral 2,4-disubstituted 1,3-oxathiolanes, which can be oxidized to the corresponding S,S-dioxides. researchgate.net This demonstrates the principle of using readily available chiral building blocks to construct enantiomerically pure target molecules.
The table below outlines some of the established methods for obtaining chiral compounds, which are applicable to the synthesis of chiral analogues of this compound.
| Method | Description | Advantages | Challenges |
| Chiral Resolution | Separation of a racemic mixture. | Applicable to a wide range of compounds. | 50% of the material is the undesired enantiomer (can sometimes be racemized and recycled). |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomers. | Can be cost-effective on a large scale. | Success is dependent on the crystallization properties of the diastereomers. |
| Chiral Chromatography (HPLC/SFC) | Separation on a chiral stationary phase. | High purity of enantiomers can be achieved. nih.gov | Can be expensive, especially for large-scale separations. |
| Asymmetric Synthesis | Direct synthesis of the desired enantiomer. | High theoretical yield of the desired enantiomer. | Requires development of specific chiral catalysts or starting materials. |
| Catalytic Enantioselective Reactions | Use of chiral catalysts to control stereochemistry. mdpi.com | Small amounts of catalyst can produce large amounts of chiral product. | Catalyst development can be challenging and expensive. |
| Chiral Pool Synthesis | Use of enantiomerically pure natural products as starting materials. researchgate.net | Readily available and often inexpensive starting materials. | The available chirality may limit the accessible target structures. |
Structure-Reactivity and Structure-Property Relationships in Derivatives
The systematic modification of the side chain at the 3-position of the thiolane 1,1-dioxide ring allows for the fine-tuning of the molecule's physical and chemical properties. Understanding the relationship between the structure of these derivatives and their properties is crucial for designing compounds with specific characteristics for various applications.
Physicochemical Properties: The parent compound, sulfolane, is a polar aprotic solvent with a high boiling point (285 °C), high thermal stability, and miscibility with water and a range of organic solvents. researchgate.netwikipedia.org The introduction of different side chains at the 3-position can significantly alter these properties. For example:
Polarity and Solubility: Increasing the length of an alkyl chain in the ether side chain would likely decrease the water solubility and increase the lipophilicity. The introduction of polar functional groups, such as additional hydroxyl or amino groups, would have the opposite effect.
Melting and Boiling Points: The size and shape of the side chain will influence intermolecular forces, thereby affecting the melting and boiling points. For instance, mixtures of sulfolane with dimethyl sulfone have been shown to have a lower melting point than pure sulfolane. google.com
Viscosity: The viscosity of sulfolane-based electrolytes is a critical parameter, particularly in battery applications. mdpi.com Modification of the side chain would be expected to impact the viscosity of the resulting derivatives.
A theoretical study on fluorinated derivatives of sulfolane using DFT and COSMO-RS methods has shown that fluorination can enhance properties like oxidation resistance and dielectric constant, but may also increase viscosity. nih.gov This highlights the potential for computational methods to predict the properties of novel derivatives.
Reactivity: The sulfone group is electron-withdrawing, which influences the reactivity of the adjacent carbon atoms. iomcworld.com The nature of the substituent at the 3-position can further modulate this reactivity. For example, the acidity of the protons at the C-2 and C-5 positions can be influenced by the electronic nature of the 3-substituent, which in turn affects the ease of deprotonation and subsequent alkylation reactions. researchgate.net
The table below illustrates the potential impact of side-chain modifications on the properties of thiolane 1,1-dioxide derivatives.
| Structural Modification | Predicted Effect on Polarity | Predicted Effect on Lipophilicity | Predicted Effect on Boiling Point | Potential Impact on Reactivity |
| Increase length of alkyl chain in ether | Decrease | Increase | Increase | Minor electronic effect on the ring. |
| Introduce hydroxyl group to side chain | Increase | Decrease | Increase | May participate in intramolecular reactions. |
| Introduce aromatic ring to side chain | Slight Increase | Increase | Significant Increase | Can influence the electronic properties of the sulfone ring. |
| Introduce fluorine atoms to side chain | Increase | Variable | Variable | Can increase oxidative stability. nih.gov |
Exploration of Novel Non-Clinical Applications for Related Compounds
While the specific applications of this compound are not extensively documented in publicly available literature, the broader class of sulfolane and thiophene (B33073) derivatives has a wide range of established and emerging non-clinical uses.
Electrolyte Solvents: Sulfolane and its derivatives are of significant interest as components of electrolytes for batteries and capacitors. alaska.gov Their high polarity allows for the dissolution of salts, and their electrochemical stability is crucial for device performance. nih.gov Sulfolane has been investigated as an additive in organic electrolytes for sodium batteries and in combination with other solvents for lithium-sulfur batteries. mdpi.com The modification of the side chain in 3-alkoxythiolane 1,1-dioxides could be used to optimize properties such as ionic conductivity and viscosity for specific electrochemical applications. Thiophene-based electrolytes have also been explored for their potential in lithium-ion batteries. rsc.org
Industrial Solvents: Sulfolane is a widely used industrial solvent, particularly in the extraction of aromatic hydrocarbons from hydrocarbon mixtures (the Sulfolane process) and in gas sweetening (the Sulfinol process). wikipedia.orggs-chemical.com Its high thermal stability and resistance to acids and bases make it suitable for these demanding applications. researchgate.net Derivatives with tailored solvency properties could find applications in specialized extraction or reaction processes. It is also used in the production of polymers and as a solvent in various chemical reactions. atamanchemicals.comrochester.edu
Materials Science: Thiophene derivatives are key building blocks in materials science, particularly for the synthesis of conducting polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties of thiophene derivatives through substitution is critical for these applications. While thiolane 1,1-dioxide is saturated, related unsaturated thiophene 1,1-dioxides are also of interest in this field.
Other Applications: Sulfolane and its derivatives have been used in a variety of other applications, including:
Agrochemicals: As a stable and non-reactive solvent for the formulation of insecticides, herbicides, and fungicides. alaska.govgs-chemical.com
Printing Inks: To improve the storage stability and performance of jet printing inks. gs-chemical.com
Polymers: As a solvent for polymerization reactions and as a plasticizer. atamanchemicals.com
The table below summarizes some of the key non-clinical application areas for sulfolane and related compounds.
| Application Area | Key Properties of Sulfolane/Derivatives | Examples of Use |
| Electrochemistry | High polarity, high dielectric constant, electrochemical stability. nih.gov | Electrolyte solvent for lithium-ion, sodium-ion, and lithium-sulfur batteries. mdpi.com |
| Industrial Processes | High thermal stability, high boiling point, selective solvency. researchgate.netwikipedia.org | Aromatic extraction, gas sweetening, reaction solvent. gs-chemical.com |
| Materials Science | Tunable electronic properties (for thiophene derivatives). | Organic semiconductors, conducting polymers, OLEDs. |
| Formulations | Chemical stability, miscibility with various substances. | Solvent in agrochemicals and printing inks. alaska.govgs-chemical.com |
Q & A
Q. What are the common synthetic routes for 3-(2-Methoxyethoxy)thiolane 1,1-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of thiolane sulfones. A representative route includes:
- Step 1 : Oxidation of thiolane derivatives (e.g., tetrahydrothiophene) using hydrogen peroxide or ozone to form the sulfone core .
- Step 2 : Alkylation with 2-methoxyethoxy groups via nucleophilic substitution (e.g., using 2-methoxyethyl halides) under controlled temperatures (60–80°C) .
- Critical Factors : Solvent polarity (e.g., THF or DMF) and stoichiometry of alkylating agents significantly impact regioselectivity and yield. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies methoxyethoxy protons (δ 3.3–3.7 ppm) and thiolane ring protons (δ 2.5–3.0 ppm). Splitting patterns confirm substitution positions .
- ¹³C NMR : Resolves sulfone carbons (δ 50–55 ppm) and ether linkages .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 224.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Strong S=O stretches (~1300 cm⁻¹) confirm sulfone formation .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in substitution reactions involving this compound?
- Methodological Answer : Regioselectivity challenges arise in electrophilic substitutions (e.g., halogenation). Strategies include:
- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions, guided by the sulfone’s electron-withdrawing effect .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd(OAc)₂) enable C–H activation at β-positions of the thiolane ring .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophile accessibility to the sulfone-activated ring .
Q. What strategies resolve discrepancies in reported biological activities of sulfone-containing heterocycles like this compound?
- Methodological Answer : Contradictions in bioactivity data often stem from:
- Purity Issues : Rigorous purification (e.g., prep-HPLC) minimizes side products that skew assays .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for sulfone redox activity, which may interfere with ROS-based assays .
- Computational Modeling : DFT calculations predict sulfone’s electron-deficient sites, correlating with observed reactivity in enzyme inhibition studies .
Q. How does the 2-methoxyethoxy substituent influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Solubility : The ether group enhances water solubility compared to unsubstituted thiolane sulfones, critical for in vitro assays .
- Conformational Analysis : X-ray crystallography reveals that the methoxyethoxy chain adopts a gauche conformation, reducing steric hindrance during nucleophilic attacks .
- Electronic Effects : The ether’s electron-donating nature slightly offsets the sulfone’s electron withdrawal, moderating ring reactivity in SNAr reactions .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies using similar protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
